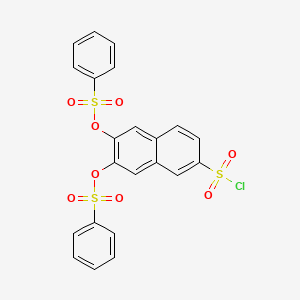
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- is a complex organic compound with the molecular formula C22H15ClO8S3 and a molecular weight of 538.998 . This compound is characterized by the presence of sulfonyl chloride and phenylsulfonyl groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- typically involves the sulfonation of naphthalene followed by chlorination and subsequent sulfonylation with phenylsulfonyl chloride . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate esters. The phenylsulfonyl groups can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom and a benzenesulfonyl group.
Biphenyl-4-sulfonyl chloride: Features a biphenyl structure with a sulfonyl chloride group.
Uniqueness
2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)- is unique due to the presence of two phenylsulfonyl groups attached to the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis compared to similar compounds .
Properties
CAS No. |
63217-39-0 |
|---|---|
Molecular Formula |
C22H15ClO8S3 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
[3-(benzenesulfonyloxy)-6-chlorosulfonylnaphthalen-2-yl] benzenesulfonate |
InChI |
InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H |
InChI Key |
LPVTZQLZNSDOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

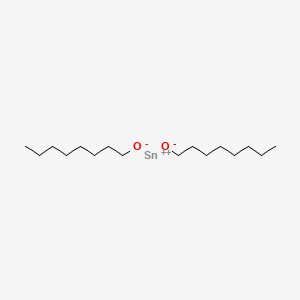
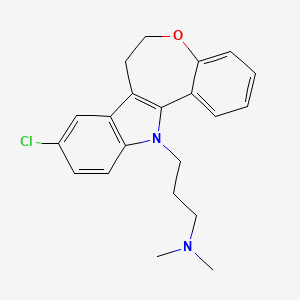
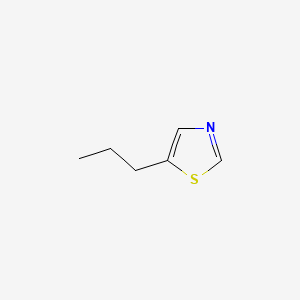
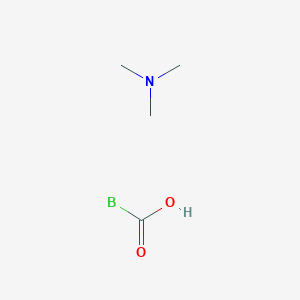
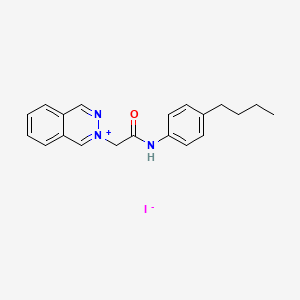
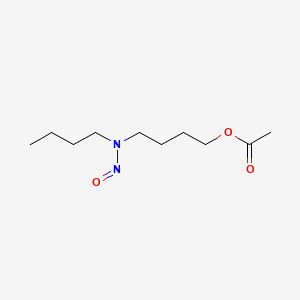
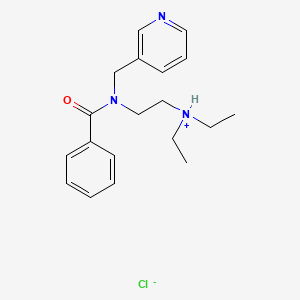
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
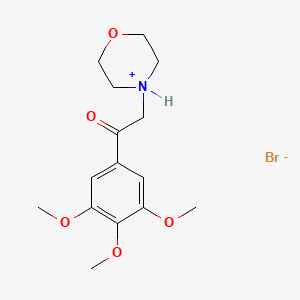
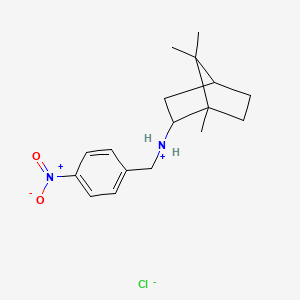

![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
